molecular formula C22H19ClN6O3 B6418348 9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921859-34-9

9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6418348
CAS No.: 921859-34-9
M. Wt: 450.9 g/mol
InChI Key: WUFNWVGWCIREHY-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopurine-dione class, characterized by a fused bicyclic core comprising a triazole ring ([1,2,4]triazolo) and a purine-dione scaffold. Key structural features include:

  • 4-Ethoxyphenyl group: An electron-donating ethoxy substituent at the para position of the phenyl ring, influencing electronic distribution and solubility.
  • 5-Methyl group: A methyl substituent on the purine-dione system, contributing to steric effects and conformational stability.

Its crystallographic properties may be studied using tools like SHELX programs, which are widely employed for small-molecule refinement .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3/c1-3-32-16-9-7-14(8-10-16)18-25-26-21-28(12-13-5-4-6-15(23)11-13)17-19(30)24-22(31)27(2)20(17)29(18)21/h4-11H,3,12H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFNWVGWCIREHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC(=CC=C5)Cl)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound is compared with two closely related analogs from the evidence (Table 1):

Table 1: Substituent Comparison of Triazolopurine-Dione Derivatives

Compound Name Substituent at Position 3 Substituent at Position 9 Additional Substituents Triazolo-Purine Fusion
Target Compound 4-Ethoxyphenyl 3-Chlorophenylmethyl 5-Methyl [3,4-h]
9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione 4-Methylphenyl 3-Chlorophenylmethyl 5-Methyl [3,4-h]
9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione 4-Methylphenyl 4-Chlorophenylmethyl 5,7-Dimethyl [4,3-e]
Key Observations:

Position 3 Substituent: The target compound’s 4-ethoxyphenyl group provides stronger electron-donating effects compared to the 4-methylphenyl in analogs . This may enhance solubility via polar interactions but reduce membrane permeability.

Position 9 Substituent :

  • The 3-chlorophenylmethyl group in the target and differs from the 4-chlorophenylmethyl in . The meta vs. para chlorine position alters electronic effects (inductive vs. resonance) and steric accessibility.

Triazolo-Purine Fusion: The target’s [3,4-h] fusion contrasts with [4,3-e] in , leading to distinct ring conformations. This affects hydrogen-bonding patterns and crystal packing, as noted in studies on molecular aggregates .

Table 2: Inferred Property Comparison

Property Target Compound Analog Analog
LogP (Predicted) ~3.2 (moderate lipo.) ~3.5 (higher lipo.) ~3.8 (highest lipo.)
Solubility (aq.) Moderate (ethoxy) Low (methyl) Very low (dimethyl)
Hydrogen Bonding Ethoxy as H-bond acceptor Limited (methyl) Limited (chlorine para)
Metabolic Stability Likely moderate Higher (methyl) Highest (dimethyl)
Discussion:
  • Lipophilicity : The target’s ethoxy group reduces LogP compared to methyl/dimethyl analogs, balancing bioavailability and solubility .
  • Hydrogen Bonding : Ethoxy’s oxygen may participate in H-bonding, improving target engagement compared to purely hydrophobic substituents .
  • Chlorine Position: The meta-chloro in the target could enhance dipole interactions vs.

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